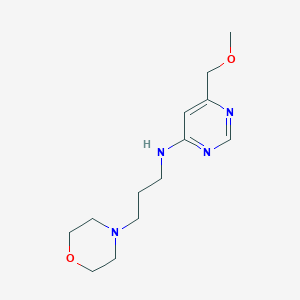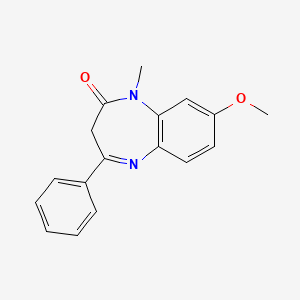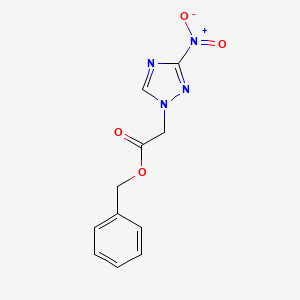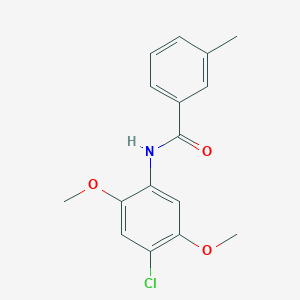![molecular formula C16H20ClN3O2 B5523386 ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5523386.png)
ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical strategies, focusing on the formation of the quinoline core and subsequent functionalization. A notable method described involves the synthesis of ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives, showcasing the approach towards creating complex quinoline structures with specific substituents (Guillon et al., 1998). Another synthesis pathway involves the creation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structures, emphasizing the importance of such core structures in various drug compounds (Bunce, Lee, & Grant, 2011).
Molecular Structure Analysis
The molecular structure of ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-3-quinolinecarboxylate and related compounds has been extensively studied, providing insights into their chemical behavior and potential applications. Studies on novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have offered detailed spectral analysis (FT-IR, 1H NMR, 13C NMR, and UV–visible) alongside quantum chemical studies to elucidate their molecular geometry, NBO, NLO, chemical reactivity, and thermodynamic properties (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of quinoline derivatives are pivotal for their application in various domains. The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates highlights the potential of these compounds in applications such as dyes for liquid crystal displays, indicating their versatile chemical reactivity and properties (Bojinov & Grabchev, 2003).
Physical Properties Analysis
The study of physical properties, such as crystalline structure and optical characteristics, is essential for understanding the application potential of quinoline derivatives. The synthesis and crystal structure analysis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate provides valuable data on the structural aspects of these compounds (Xiang, 2004).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity towards various chemical agents and stability under different conditions, are crucial for their application across different fields. Studies on the reactions of quinoline derivatives with hydroxylamine hydrochloride, for instance, reveal the distinctive chemical behavior and potential for generating a variety of products, underscoring the rich chemistry of these compounds (Ibrahim, Hassanin, Abbas, & Badran, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-chloro-4-[2-(dimethylamino)ethylamino]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-4-22-16(21)13-10-19-14-6-5-11(17)9-12(14)15(13)18-7-8-20(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBOCMMBCXYKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)
![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)

![2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)
![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}ethanesulfonamide hydrochloride](/img/structure/B5523368.png)

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)